9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane
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Overview
Description
The compound 9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane is a complex organic molecule consisting of 31 hydrogen atoms, 20 carbon atoms, 1 oxygen atom, and 1 boron atom . This compound is notable for its unique structure, which includes a borabicyclo nonane core and a hept-2-yn-1-yl substituent.
Preparation Methods
The synthesis of 9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane involves several steps. One common method includes the reaction of cyclopent-1-en-1-yl derivatives with hept-2-yn-1-yl compounds under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the correct formation of the compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Scientific Research Applications
9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of 9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane include:
Cyclopentenone: Known for its reactions as an enone, including nucleophilic conjugate addition and the Michael reaction.
2-(Cyclopenten-1-yl)acetic acid: Another compound with a cyclopentene ring, used in various chemical reactions.
The uniqueness of this compound lies in its borabicyclo nonane core and the specific substituents attached to it, which confer distinct chemical and biological properties .
Properties
CAS No. |
62459-85-2 |
---|---|
Molecular Formula |
C20H31BO |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
9-(2-hept-2-ynylcyclopenten-1-yl)oxy-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H31BO/c1-2-3-4-5-6-10-17-11-7-16-20(17)22-21-18-12-8-13-19(21)15-9-14-18/h18-19H,2-4,7-16H2,1H3 |
InChI Key |
ZFOKOURJGSCGEL-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)OC3=C(CCC3)CC#CCCCC |
Origin of Product |
United States |
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